N-(2-bicyclo[2.2.1]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide
Overview
Description
N-(2-bicyclo[221]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide is a complex organic compound that features a bicyclic heptane structure, a brominated aniline derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Bromination of aniline: Aniline can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 3-bromoaniline.
Sulfonylation: The brominated aniline is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Acetamide formation: Finally, the sulfonylated aniline derivative is coupled with the bicyclo[2.2.1]heptane core through an acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(2-bicyclo[22
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure could provide rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
- N-(2-bicyclo[2.2.1]heptanyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide
Uniqueness
The presence of the bromine atom in N-(2-bicyclo[2.2.1]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide can impart unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger size and different electronic properties can influence the compound’s interaction with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-bromo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3S/c1-23(21,22)19(14-4-2-3-13(17)9-14)10-16(20)18-15-8-11-5-6-12(15)7-11/h2-4,9,11-12,15H,5-8,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOPJWILCUZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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